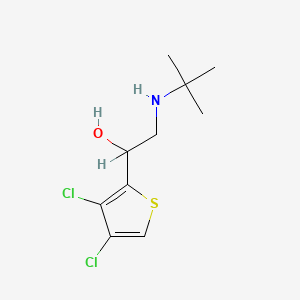
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is a complex organic compound that features a thiophene ring substituted with a methanol group, two chlorine atoms, and a tert-butylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- typically involves multi-step organic reactions. One common approach is to start with thiophene, which undergoes chlorination to introduce the chlorine atoms at the 3 and 4 positions. This is followed by the introduction of the methanol group through a hydroxymethylation reaction. The final step involves the addition of the tert-butylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-thiophenecarboxaldehyde or 2-thiophenecarboxylic acid.
Applications De Recherche Scientifique
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethanol: Lacks the chlorine and tert-butylamino groups, making it less complex.
3,4-Dichlorothiophene: Does not have the methanol or tert-butylamino groups.
Thiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
54954-70-0 |
|---|---|
Formule moléculaire |
C10H15Cl2NOS |
Poids moléculaire |
268.20 g/mol |
Nom IUPAC |
2-(tert-butylamino)-1-(3,4-dichlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Cl2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3 |
Clé InChI |
GUIQLFAHIYNZPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C1=C(C(=CS1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


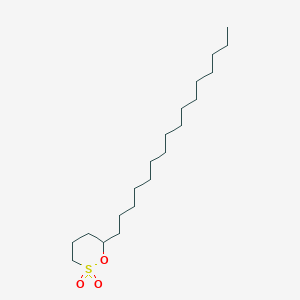
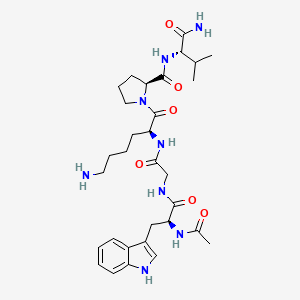

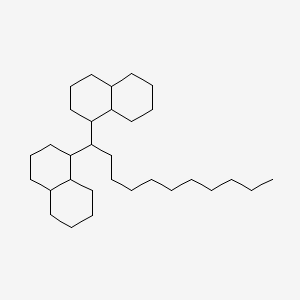


![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
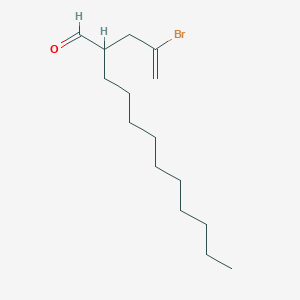
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)

![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
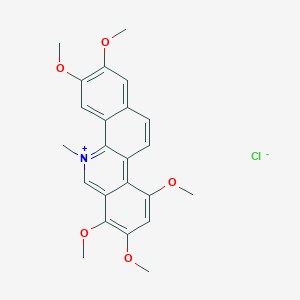
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
